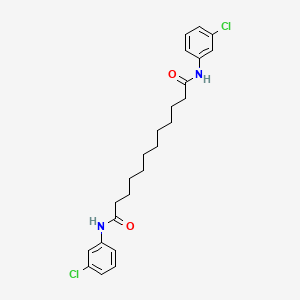![molecular formula C26H26N2S B15014311 2-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15014311.png)
2-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]pyridine core, a phenyl group, and a tert-butylphenylmethylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the cyclopenta[b]pyridine core and the introduction of the substituents. Common synthetic routes may involve:
Formation of the Cyclopenta[b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Tert-Butylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- 4-tert-butyl-2-nitro-phenyl-carbamic acid methyl ester
- 2-(2-(4-tert-butyl-phenyl)-vinyl)-1-methyl-pyridinium iodide
Uniqueness
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopenta[b]pyridine core with a tert-butylphenylmethylsulfanyl group makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C26H26N2S |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)20-14-12-18(13-15-20)17-29-25-22(16-27)24(19-8-5-4-6-9-19)21-10-7-11-23(21)28-25/h4-6,8-9,12-15H,7,10-11,17H2,1-3H3 |
InChI-Schlüssel |
VCVNGVDWNCTDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15014235.png)
![2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-](/img/structure/B15014240.png)
![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B15014244.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15014248.png)
acetyl]hydrazono}butanamide](/img/structure/B15014261.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropan-2-ylcarbamothioate](/img/structure/B15014262.png)
![1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B15014265.png)
![6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B15014269.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15014289.png)

![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
